molecular formula C9H14O2 B093371 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 172-67-8

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Cat. No. B093371
CAS RN: 172-67-8
M. Wt: 154.21 g/mol
InChI Key: LHHZJFGOSJEWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane], also known as spirodioxolane, is a bicyclic compound that contains a spiro ring and a dioxolane ring. It has been found to have various applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including oxidation and cyclization reactions. It has also been found to have some antimicrobial and antiviral activity, although the exact mechanism of this activity is not well understood.

Biochemical And Physiological Effects

The biochemical and physiological effects of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne are not well studied. However, it has been found to have some cytotoxic activity against various cancer cell lines. It has also been found to have some antimicrobial and antiviral activity, although the exact mechanism of this activity is not well understood.

Advantages And Limitations For Lab Experiments

The advantages of using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne in lab experiments include its ease of synthesis and its versatility as a building block for the synthesis of various bioactive compounds. However, its limitations include its relatively low stability and reactivity, which can make it difficult to work with in certain reactions.

Future Directions

There are many potential future directions for research involving Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne. One possible direction is the development of new catalysts for organic synthesis using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne as a ligand. Another possible direction is the synthesis of new bioactive compounds using Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne as a building block. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne.

Synthesis Methods

Spirodioxolane can be synthesized through a multistep process involving the reaction of a bicyclic ketone with various reagents such as peroxyacids, peroxides, and peracids. The reaction proceeds through a series of oxidation and cyclization steps, resulting in the formation of the Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]ne ring system.

Scientific Research Applications

Spirodioxolane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and antiviral agents. It has also been used as a ligand in the development of new catalysts for organic synthesis.

properties

CAS RN

172-67-8

Product Name

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C9H14O2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2

InChI Key

LHHZJFGOSJEWMU-UHFFFAOYSA-N

SMILES

C1CC2CC1CC23OCCO3

Canonical SMILES

C1CC2CC1CC23OCCO3

Other CAS RN

172-67-8

synonyms

Spiro[bicyclo[2.2.1]heptane-2,2-[1,3]dioxolane] (9CI)

Origin of Product

United States

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